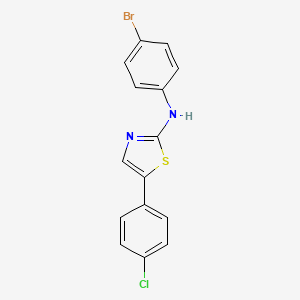

N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine

Description

N-(4-Bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine is a thiazole derivative featuring a 1,3-thiazole core substituted with a 4-bromophenyl group at the N2 position and a 4-chlorophenyl group at the C5 position. Thiazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and receptor antagonism properties . The bromine and chlorine substituents, both electron-withdrawing groups, may enhance the compound’s stability and interaction with biological targets by influencing electronic and steric properties .

Properties

IUPAC Name |

N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2S/c16-11-3-7-13(8-4-11)19-15-18-9-14(20-15)10-1-5-12(17)6-2-10/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTESVKXOBFYKFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(S2)NC3=CC=C(C=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoaniline with 4-chlorobenzaldehyde in the presence of a thioamide source under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain proteins or enzymes. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Thiazole Derivatives with Halogenated Aryl Groups

- 4-(4-Bromophenyl)-1,3-thiazol-2-amine (CAS: 6664-68-2): This simpler analog lacks the 4-chlorophenyl group at C3.

- N-(4-Methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine (Compound 1, ):

This analog replaces the 4-chlorophenyl group with a pyridinyl moiety. It demonstrated 25% inhibition in a PfAtg8-PfAtg3 interaction screen, highlighting the role of heteroaromatic substituents in modulating biological activity .

B. Thiazole-Hydrazine Derivatives ():

- Compound 24: 4-(4-Chlorophenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine

- Compound 25: N-[(Z)-(4-Chlorophenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine These analogs feature hydrazine-linked substituents at the N2 position. However, the hydrazine moiety may introduce metabolic instability compared to the target’s bromophenyl group .

- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole :

This oxadiazole derivative, with bromophenyl and chlorophenyl groups, exhibited 59.5% anti-inflammatory activity (vs. 64.3% for indomethacin). While structurally distinct from thiazoles, the shared halogenated aryl groups underscore their contribution to bioactivity .

Key Observations :

- Electron-Withdrawing Groups: The bromine and chlorine substituents in the target compound likely enhance binding to hydrophobic pockets in biological targets, as seen in SSR125543A’s nanomolar affinity for CRF1 receptors .

Biological Activity

N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its synthesis, mechanisms of action, and biological activity supported by relevant studies.

Chemical Structure and Properties

This compound (CAS No. 297150-37-9) is a thiazole derivative characterized by the presence of bromine and chlorine substituents on phenyl rings. The thiazole ring contributes to its chemical reactivity and biological properties.

Synthesis

The synthesis typically involves the cyclization of 4-bromoaniline with 4-chlorobenzaldehyde in the presence of a thioamide source under acidic conditions. This results in the formation of the thiazole ring through an intermediate Schiff base. The synthetic routes can be optimized for yield and purity using continuous flow reactors.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The halogen substituents enhance its binding affinity to proteins and enzymes. The thiazole ring facilitates hydrogen bonding and π-π interactions, which are critical for its biological efficacy .

Antimicrobial Activity

Research has demonstrated that compounds containing the thiazole nucleus exhibit significant antimicrobial properties. In vitro studies have shown that this compound derivatives possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism involves inhibition of bacterial lipid biosynthesis and other pathways critical for microbial survival.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| d1 | E. coli | 32 µg/mL |

| d2 | S. aureus | 16 µg/mL |

| d3 | P. aeruginosa | 64 µg/mL |

Anticancer Activity

This compound has also been evaluated for anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. The Sulforhodamine B (SRB) assay revealed that certain derivatives exhibited potent cytotoxic effects, indicating their potential as chemotherapeutic agents .

Table 2: Anticancer Activity Against MCF7 Cell Line

| Compound | IC50 (µM) |

|---|---|

| d6 | 10 |

| d7 | 15 |

Case Studies

A study focusing on various thiazole derivatives highlighted their promising antimicrobial and anticancer activities. For instance, compounds derived from N-(4-bromophenyl)-thiazol-2-amine were shown to significantly inhibit the growth of MCF7 cells, with some derivatives demonstrating IC50 values lower than traditional chemotherapeutics . Furthermore, molecular docking studies indicated favorable binding interactions with target proteins involved in cancer progression.

Q & A

Q. What are the standard synthetic protocols for N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine?

The compound is typically synthesized via cyclization reactions. A common method involves reacting 4-bromoaniline with 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylic acid derivatives in the presence of coupling agents like POCl₃ or using a base (e.g., K₂CO₃) in polar aprotic solvents such as DMF. Reaction conditions (e.g., reflux at 90–120°C for 3–6 hours) are critical for yield optimization .

Q. How can researchers confirm the molecular structure of this compound?

Structural confirmation relies on spectroscopic techniques:

- FT-IR : Identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹, C-Cl at ~750 cm⁻¹).

- NMR : ¹H NMR reveals aromatic proton environments (e.g., doublets for para-substituted phenyl groups), while ¹³C NMR confirms carbon backbone connectivity.

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .

Q. What are the primary applications of this compound in medicinal chemistry?

Preliminary studies highlight its potential as an antimicrobial agent (targeting bacterial enzymes like DNA gyrase) and anticancer candidate (via kinase inhibition). Its halogenated aromatic groups enhance lipophilicity, improving membrane permeability .

Advanced Research Questions

Q. How do reaction parameters influence the yield and purity of this compound?

Yield optimization requires:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.

- Solvent choice : DMF enhances solubility but may require post-reaction purification via column chromatography.

- Temperature control : Excess heat can lead to byproducts like sulfoxides via oxidation .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

Discrepancies may arise from:

- Assay variability : Differences in bacterial strains or cell lines (e.g., Gram-positive vs. Gram-negative).

- Compound purity : Impurities ≥5% can skew results; HPLC/MS validation is recommended.

- Solubility limitations : Use of DMSO carriers above 1% may inhibit cellular uptake .

Q. What computational methods predict the compound’s mechanism of action?

- Molecular docking : Identifies binding affinities to targets like CRF₁ receptors (docking scores ≤−8.0 kcal/mol suggest strong inhibition).

- DFT calculations : Analyze electron density maps to predict reactive sites (e.g., thiazole sulfur for nucleophilic attacks) .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

- Bromine vs. chlorine : Bromine’s larger atomic radius enhances van der Waals interactions with hydrophobic enzyme pockets.

- Thiazole ring substitution : Adding methyl groups at the 4-position (as in related analogs) increases metabolic stability but may reduce solubility .

Methodological and Analytical Considerations

Q. What techniques assess the compound’s physicochemical properties?

- Solubility : Measured in PBS/DMSO mixtures via UV-Vis spectroscopy (λmax ~280 nm).

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolysis of the acetamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.